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Compound of Interest

Compound Name: 5,5-Dimethyl-3-heptyne

Cat. No.: B14719750 Get Quote

In the field of chemical analysis, structural elucidation is not merely a procedural checklist; it is

a deductive process. Each analytical technique provides a unique piece of a molecular puzzle.

For a compound like 5,5-dimethyl-3-heptyne, an asymmetrical internal alkyne featuring a

quaternary carbon, a multi-faceted analytical strategy is not just beneficial, but essential for

unambiguous confirmation. This guide eschews a rigid template, instead presenting a logical

workflow that begins with foundational data and progressively builds a case for the final

structure. The methodologies described herein are designed as a self-validating system, where

the conclusions from each experiment must correlate with and support the others, ensuring the

highest degree of scientific integrity.

Foundational Analysis: Molecular Formula and
Unsaturation
Before probing the specific connectivity of 5,5-dimethyl-3-heptyne (C₉H₁₆), the initial and most

critical step is to determine its molecular weight and formula.[1][2] High-Resolution Mass

Spectrometry (HRMS) is the definitive technique for this purpose.

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as

dichloromethane or hexane.
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Instrumentation: Utilize a GC-MS system equipped with an Electron Ionization (EI) source.

GC Method:

Injector Temperature: 250°C.

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to

250°C and hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Method:

Ion Source Temperature: 230°C.

Ionization Energy: 70 eV.

Mass Range: Scan from m/z 35 to 300.

Data Interpretation: The Molecular Ion and
Fragmentation
The primary goal is to identify the molecular ion peak (M⁺·). For 5,5-dimethyl-3-heptyne
(Molecular Formula: C₉H₁₆), the exact mass is 124.1252 g/mol .[1][2] The EI-MS spectrum is

expected to show a molecular ion peak at m/z = 124.

The fragmentation pattern in EI-MS is a roadmap of the molecule's structure, with cleavage

favoring the formation of more stable carbocations.[3] For alkanes and alkynes, fragmentation

often involves the loss of alkyl groups.[4][5] The key fragmentation pathways for 5,5-dimethyl-
3-heptyne are rationalized by the stability of the resulting cations.

Table 1: Predicted Key Mass Spectrometry Fragments
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m/z Proposed Fragment Rationale for Cleavage

124 [C₉H₁₆]⁺· Molecular Ion (M⁺·)

109 [C₈H₁₃]⁺
Loss of a methyl radical (·CH₃)

from the tert-butyl group.

95 [C₇H₁₁]⁺
Loss of an ethyl radical (·C₂H₅)

from the ethyl group side.

67 [C₅H₇]⁺

Cleavage alpha to the

quaternary carbon, losing a

tert-butyl radical.

57 [C₄H₉]⁺

Formation of a stable tert-butyl

cation. This is often a

prominent peak.[3]

The presence of these fragments, particularly the base peak likely corresponding to a stable

carbocation (e.g., m/z 57), provides strong initial evidence for the proposed carbon skeleton.

Functional Group Identification: Infrared
Spectroscopy
With the molecular formula established, the next logical step is to confirm the primary functional

group—the carbon-carbon triple bond. Infrared (IR) spectroscopy is a rapid and definitive

method for this purpose.[6][7]

Experimental Protocol: Attenuated Total Reflectance
(ATR) IR

Sample Preparation: As the compound is a liquid, place one drop directly onto the ATR

crystal.

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 600 cm⁻¹.

Background Correction: Perform a background scan of the clean, empty ATR crystal prior to

sample analysis.
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Data Interpretation: The Alkyne Signature
For 5,5-dimethyl-3-heptyne, two key regions in the IR spectrum are of interest:

C≡C Stretch: As an internal alkyne, it will exhibit a C≡C stretching vibration in the range of

2100-2260 cm⁻¹.[6][7][8] It is crucial to note that for nearly symmetrical or sterically hindered

internal alkynes, this peak can be weak or even absent due to a small change in dipole

moment during the vibration.[8][9]

C-H Stretches: The spectrum will be dominated by strong absorptions just below 3000 cm⁻¹

(typically 2850-2960 cm⁻¹), characteristic of sp³ C-H bonds in the ethyl and dimethyl groups.

The absence of a sharp, strong peak around 3300 cm⁻¹ confirms that it is an internal alkyne,

not a terminal one.[7][10]

The presence of a weak to medium band in the ~2200 cm⁻¹ region, coupled with the absence

of a terminal alkyne C-H stretch, provides high-confidence validation of an internal alkyne

functional group.

Definitive Structural Mapping: Nuclear Magnetic
Resonance (NMR) Spectroscopy
NMR spectroscopy provides the ultimate, high-resolution map of the molecular structure.

Through a series of 1D and 2D experiments, we can determine the precise number of unique

proton and carbon environments, their connectivity, and their spatial relationships.[11]

Logical Workflow for NMR Analysis
Caption: Logical workflow for NMR-based structural elucidation.

Experimental Protocol: 1D and 2D NMR
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform

(CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Experiments:
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¹H NMR: Acquire a standard proton spectrum.

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

DEPT-90 & DEPT-135: Run standard DEPT pulse programs to differentiate carbon

multiplicities.[12][13]

COSY: Acquire a gradient-selected ¹H-¹H COSY spectrum.

HMBC: Acquire a gradient-selected ¹H-¹³C HMBC spectrum, optimized for 2-3 bond

correlations (J ≈ 8 Hz).

Data Interpretation
A. ¹H NMR: Proton Environments

The structure of 5,5-dimethyl-3-heptyne predicts four unique proton environments. Protons on

sp³ carbons typically appear in the 0.7-1.7 ppm range.[14]

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Label
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

a ~1.1 Triplet (t) 3H -C≡C-CH₂CH₃

b ~2.2 Quartet (q) 2H -C≡C-CH₂CH₃

c ~1.0 Singlet (s) 9H -C(CH₃)₃

d ~1.2 Triplet (t) 2H -C(CH₃)₃CH₂CH₃

Causality: The quartet (b) and triplet (a) are classic indicators of an ethyl group. The protons

at 'b' are deshielded due to their proximity to the electron-withdrawing alkyne.[15] The singlet

at 'c' integrating to 9H is the unmistakable signature of a tert-butyl group. The triplet at 'd'

corresponds to the terminal methyl of the ethyl group attached to the quaternary carbon.

B. ¹³C NMR and DEPT: The Carbon Skeleton
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The molecule has 9 carbon atoms, but due to the symmetry of the tert-butyl group, we expect

to see 7 unique carbon signals. DEPT experiments are crucial for assigning these signals

correctly.[12][13]

Table 3: Predicted ¹³C NMR and DEPT-135 Data (100 MHz, CDCl₃)

Label
Chemical Shift
(δ, ppm)

DEPT-135
Phase

Carbon Type Assignment

1 ~14 Positive CH₃ -C≡C-CH₂CH₃

2 ~13 Positive CH₂ -C≡C-CH₂CH₃

3 ~80 Absent Cq -C≡C-

4 ~85 Absent Cq -C≡C-

5 ~31 Absent Cq -C(CH₃)₃

6 ~29 Positive CH₃ -C(CH₃)₃

7 ~30 Positive CH₂ -C(CH₃)₃CH₂CH₃

8 ~9 Positive CH₃ -C(CH₃)₃CH₂CH₃

Causality: The alkyne carbons (3 and 4) appear in their characteristic region of 60-100 ppm.

[16] The DEPT-135 spectrum will show four positive peaks (four CH₃ and two CH₂ groups)

and no negative peaks. Comparing the ¹³C spectrum (7 signals) with the DEPT-135

spectrum (6 signals) immediately identifies the three quaternary carbons (C3, C4, C5) by

their absence in the DEPT spectrum.

C. 2D NMR: Unambiguous Connectivity

While 1D NMR provides strong evidence, 2D NMR confirms the atom-to-atom connectivity,

leaving no room for doubt.[17][18]

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings.

Caption: Predicted ¹H-¹H COSY correlations for 5,5-dimethyl-3-heptyne.
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A cross-peak will be observed between the proton signals at ~2.2 ppm (b) and ~1.1 ppm (a),

confirming the ethyl group attached to the alkyne. Another cross-peak will connect the protons

at ~1.2 ppm (d) and the corresponding terminal methyl protons, confirming the other ethyl

group.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the final piece of the puzzle,

showing correlations between protons and carbons over 2 and 3 bonds. It connects the

fragments identified by COSY.[19][20]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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